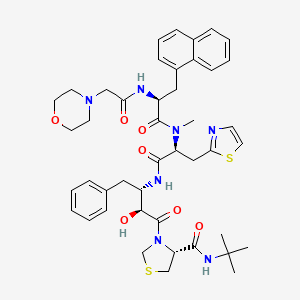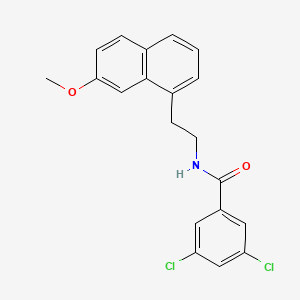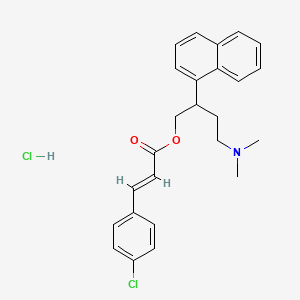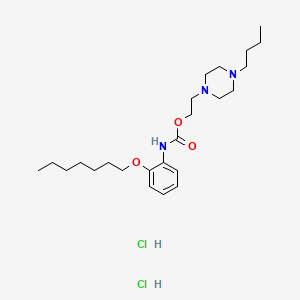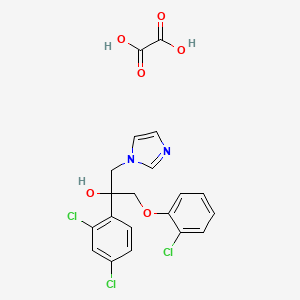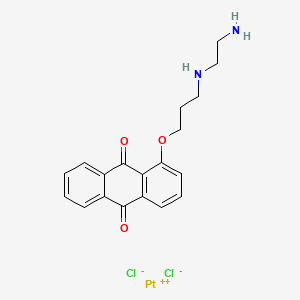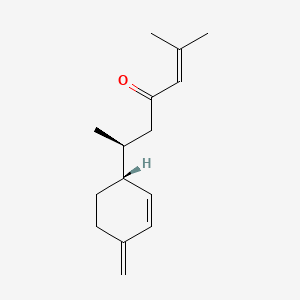![molecular formula C28H40N2O6 B12755601 [4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane CAS No. 152187-68-3](/img/structure/B12755601.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene), 2-methyloxirane and oxirane is a high molecular weight polymer. It is typically a solid material that can appear as white to yellow crystals or granules . This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of this polymer involves a polymerization reaction. The primary components, 1,1’-methylenebis(isocyanatobenzene) and oxirane, undergo a polymerization reaction facilitated by chemical cross-linking . The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to achieve the desired polymer structure and properties .
Chemical Reactions Analysis
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its physical and chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, enhancing its versatility for various applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This polymer has a wide range of applications in scientific research and industry:
Chemistry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating medical devices and implants due to its stability and compatibility with biological systems.
Industry: The polymer is used in the production of coatings, adhesives, and sealants, benefiting from its strong adhesive properties and durability
Mechanism of Action
The polymer exerts its effects through its chemical structure, which allows it to interact with various molecular targets. The presence of isocyanate groups enables it to form strong bonds with other molecules, enhancing its adhesive properties. The polymerization process creates a network of cross-linked molecules, providing stability and resistance to environmental factors .
Comparison with Similar Compounds
Similar compounds include:
Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate): This compound is used in similar applications but has different physical properties due to the presence of ethylene glycol.
Hexanedioic acid, polymer with 1,2-ethanediol, 1,1’-methylenebis(4-isocyanatobenzene), methyloxirane and oxirane: This polymer shares some structural similarities but differs in its specific chemical composition and resulting properties.
The uniqueness of 1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene), 2-methyloxirane and oxirane lies in its specific combination of monomers, which provides a distinct set of properties suitable for a wide range of applications.
Properties
CAS No. |
152187-68-3 |
|---|---|
Molecular Formula |
C28H40N2O6 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C15H14N2O2.C8H16O2.C3H6O.C2H4O/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;9-5-7-1-2-8(6-10)4-3-7;1-3-2-4-3;1-2-3-1/h1-7,9H,8,10-11H2;7-10H,1-6H2;3H,2H2,1H3;1-2H2 |
InChI Key |
KDELZTKJQPAZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C1CC(CCC1CO)CO.C1CO1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Related CAS |
152187-68-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


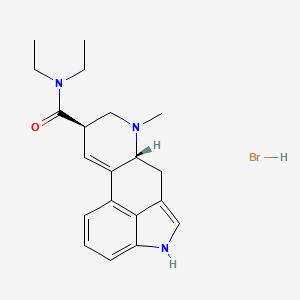
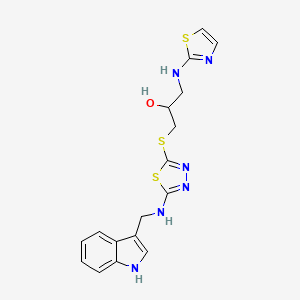
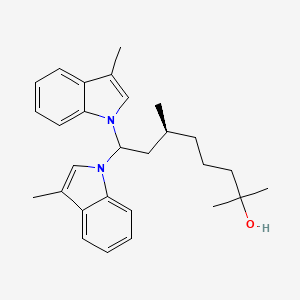
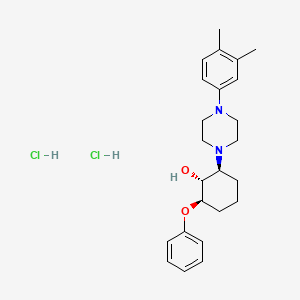
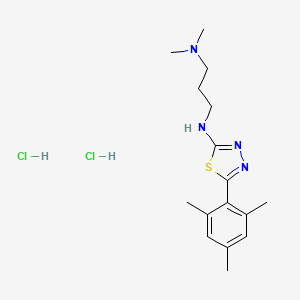
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
